molecular formula C10H19N3 B11728330 ethyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

ethyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11728330
M. Wt: 181.28 g/mol
InChI Key: QDWVSDPKTYADQZ-UHFFFAOYSA-N
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Description

Ethyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a chemical compound that belongs to the class of amines. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the amine, and a methyl group attached to the pyrazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can be achieved through several synthetic routes. One common method involves the alkylation of 5-methyl-1-(propan-2-yl)-1H-pyrazole with ethylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of ethylamine under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.

Comparison with Similar Compounds

Ethyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl({[5-methyl-1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine: Contains an imidazole ring instead of a pyrazole ring.

    Ethyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine: The position of the substituents on the pyrazole ring is different.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C10H19N3/c1-5-11-6-10-7-12-13(8(2)3)9(10)4/h7-8,11H,5-6H2,1-4H3

InChI Key

QDWVSDPKTYADQZ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(N(N=C1)C(C)C)C

Origin of Product

United States

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